molecular formula C9H13N3O B14012680 2-(Diethylamino)pyrimidine-5-carbaldehyde

2-(Diethylamino)pyrimidine-5-carbaldehyde

Cat. No.: B14012680
M. Wt: 179.22 g/mol
InChI Key: OZCVIOHFHGPZCE-UHFFFAOYSA-N
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Description

2-(Diethylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C9H13N3O. It features a pyrimidine ring substituted with a diethylamino group at the second position and an aldehyde group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)pyrimidine-5-carbaldehyde typically involves the reaction of 2-chloropyrimidine-5-carbaldehyde with diethylamine. The reaction is carried out in a solvent such as dioxane or tetrahydrofuran, often in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for a specified period, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Diethylamino)pyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)pyrimidine-5-carbaldehyde is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in key cellular pathways. The diethylamino and aldehyde groups may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)pyrimidine-5-carbaldehyde
  • 2-(Ethylthio)pyrimidine-5-carbaldehyde
  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

Uniqueness

2-(Diethylamino)pyrimidine-5-carbaldehyde is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-(diethylamino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H13N3O/c1-3-12(4-2)9-10-5-8(7-13)6-11-9/h5-7H,3-4H2,1-2H3

InChI Key

OZCVIOHFHGPZCE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=N1)C=O

Origin of Product

United States

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